1-(Pyridazin-3-yl)piperidin-4-amine
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(Pyridazin-3-yl)piperidin-4-amine” consists of a piperidine ring attached to a pyridazine ring . The molecular weight of this compound is 178.23 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Catalyst Development in Organic Synthesis
1-(Pyridazin-3-yl)piperidin-4-amine is a compound that may find applications in the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are crucial in organic synthesis, especially in forming bonds between aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. Such catalysts are significant for their potential in commercial exploitation due to their recyclability and efficiency in various organic reactions, impacting the synthesis of complex organic molecules and pharmaceuticals (Kantam et al., 2013).
Synthesis of N-heterocycles
The compound is relevant in the synthesis of N-heterocycles, particularly in processes mediated by tert-butanesulfinamide. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant in natural products and compounds with therapeutic applications, highlighting the compound's role in medicinal chemistry and drug development (Philip et al., 2020).
Pyridazine and Pyridazone Synthesis
This compound could be implicated in the synthesis of pyridazine and pyridazone derivatives. These derivatives are known for their diverse biological activities, particularly related to the cardiovascular system. The synthesis methods often involve the addition of hydrazine or its derivatives to a suitably 1,4-disubstituted carbon chain, demonstrating the compound's potential utility in creating biologically active molecules (Jakhmola et al., 2016).
Drug Development
In the pharmaceutical industry, this compound could contribute to the development of new drugs, especially as dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are crucial in the treatment of type 2 diabetes mellitus by preventing the degradation of incretin molecules, which are essential for insulin secretion. The compound's structure could serve as a basis for designing novel inhibitors that offer a therapeutic advantage in diabetes management (Mendieta et al., 2011).
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, it belongs to the pyridazine and pyridazinone derivatives group, which have shown a wide range of pharmacological activities. These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and other biological effects .
Target of Action
Safety and Hazards
The safety data sheet for a similar compound suggests that it may cause respiratory irritation, and it can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
1-(Pyridazin-3-yl)piperidin-4-amine plays a crucial role in biochemical reactions, particularly in the context of drug discovery and development. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PKB, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PKB by binding to its active site . This binding prevents the phosphorylation and activation of PKB, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimental use . Over time, this compound has been observed to induce sustained inhibition of PKB activity, leading to long-term effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biological effects.
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9/h1-2,5,8H,3-4,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZVORKZWTMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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